molecular formula C16H16N2 B2927450 1-(3-Phenylpropyl)benzimidazole CAS No. 871672-90-1

1-(3-Phenylpropyl)benzimidazole

Cat. No. B2927450
CAS RN: 871672-90-1
M. Wt: 236.318
InChI Key: VVKVZXKIDVBHDW-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)-1H-benzimidazole is a compound that contains a benzimidazole ring, which is a bicyclic heterocycle consisting of a benzene ring fused to an imidazole ring . The imidazole ring contains two nitrogen atoms at adjacent positions .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest for many researchers . The synthetic procedure often involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk .


Molecular Structure Analysis

The benzimidazole unit in 1-(3-Phenylpropyl)-1H-benzimidazole is essentially planar . It contains total 36 bond(s); 20 non-H bond(s), 16 multiple bond(s), 4 rotatable bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), and 1 Imidazole(s) .


Chemical Reactions Analysis

Benzimidazoles can undergo various chemical reactions. For instance, they can be synthesized by nucleophilic addition to protonated carboxylic acids . The reactions are accelerated in microdroplets, leading to the formation of benzimidazoles .


Physical And Chemical Properties Analysis

Benzimidazole is amphoteric in nature, meaning it can act as both an acid and a base . The molecular formula for 1-(3-Phenylpropyl)-1H-benzimidazole is C16H16N2, and its molecular weight is 118.14 g/mol . Its melting point ranges from 170°C to 172°C .

Scientific Research Applications

Bioimaging

1-(3-Phenylpropyl)benzimidazole: derivatives have been explored for their potential use in bioimaging . These compounds can be modified to create redshifted fluorophores that operate in the near-infrared optical region, which is beneficial for non-invasive imaging techniques. The high molar absorptivity and quantum yield of these dyes make them suitable for bright near-infrared fluorophores, although stability remains a challenge due to photo-isomerization .

Fluorescence Studies

The compound’s derivatives have been used in fluorescence studies to understand molecular interactions and dynamics. For instance, the introduction of phenylpropyl groups to the squaraine scaffold has been shown to affect the hydrophobicity and electron delocalization of the dye, which is crucial for its performance as a fluorescent agent .

Antimicrobial Properties

1-(3-Phenylpropyl)benzimidazole: has been identified to possess antimicrobial properties . It can be used as a preservative for cosmetic products, particularly in combination with other compounds like Heliotropin or Piperonal. Its natural fragrance and antimicrobial action against bacteria and molds make it a valuable additive in the cosmetic industry .

Fragrance Industry

The compound is also used in the fragrance industry . Its ester derivatives are components in fresh flower compositions such as lilac, hyacinth, and lily of the valley due to their balsamic odor character. This application leverages the pleasant scent of the compound for various consumer products .

Proteomics Research

In proteomics research , 1-(3-Phenylpropyl)benzimidazole and its derivatives are useful biochemicals. They can be used to study protein interactions, structures, and functions, providing insights into cellular processes and disease mechanisms .

Metabolic Engineering

The compound has been utilized in metabolic engineering to create novel biosynthetic pathways. For example, a pathway extending from L-phenylalanine involving the compound has been designed for the production of 3-phenylpropanol, which is valuable for its fragrance and potential industrial applications .

Safety And Hazards

While specific safety and hazards information for 1-(3-Phenylpropyl)-1H-benzimidazole is not available, it’s generally advised to avoid contact with skin and eyes and not to breathe in any mist, vapors, or spray when handling similar compounds .

properties

IUPAC Name

1-(3-phenylpropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-2-7-14(8-3-1)9-6-12-18-13-17-15-10-4-5-11-16(15)18/h1-5,7-8,10-11,13H,6,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKVZXKIDVBHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-phenylpropyl)-1H-1,3-benzodiazole

Synthesis routes and methods

Procedure details

To a flask were added 5 g benzimidazole and 75 ml tetrahydrofuran under nitrogen and the solution was cooled to 10 C with stirring. 2.2 g Sodium hydride were added in small portions and the reaction was stirred for 10 minutes. 1-Bromo-3-phenylpropane was added and the reaction mixture was heated to 40 C for 5 hrs. After cooling to 5 C, the reaction was quenched with slow addition of 100 ml water. After the tetrahydrofuran was removed of by rotovap, the mixture was extracted with 100 ml ethyl acetate and washed with 25 ml water and the solvent was removed on the rotovap. The product was purified by column chromatography using 40% ethyl acetate in hexane resulting in a light yellow oil which crystallized in the freezer.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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